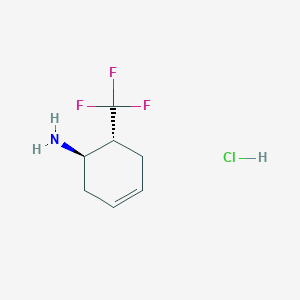

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

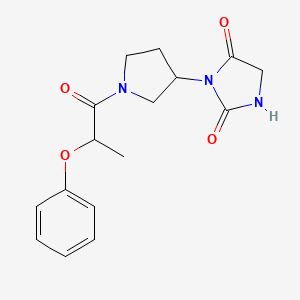

The compound “3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride” is a chemical with the CAS Number: 2402837-28-7 . It has a molecular weight of 253.73 . The IUPAC name for this compound is 3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the conversion of an alcohol on the intermediate to an alkyl chloride using SOCl2, which is then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H .Chemical Reactions Analysis

The reactions involving this compound could include isomerization of iminium intermediate (exo/endo isomerization) . In coupling reaction with benzaldehyde, a mixture of exo/endo-alkynylated products was obtained .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Potential Antimalarial Applications

Research has identified 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogues as potential antimalarial agents. A study by Hanna et al. (2014) synthesized twenty-one THIQ analogues and tested them in vitro against Plasmodium falciparum. Two compounds displayed significant antiplasmodial activity with low cytotoxicity, suggesting their potential as antimalarial agents (Hanna et al., 2014).

Alzheimer’s Disease Treatment

Czarnecka et al. (2019) reported the synthesis of cyclopentaquinoline derivatives, structurally related to tetrahydroisoquinoline, as multifunctional agents for Alzheimer’s disease treatment. One compound demonstrated inhibitory potencies against enzymes linked to Alzheimer’s, along with the ability to inhibit amyloid-beta aggregation, indicating its potential as a therapeutic agent (Czarnecka et al., 2019).

Magnetic and Structural Applications

Gao et al. (2017) synthesized tetranuclear complexes based on an 8-hydroxyquinoline Schiff base derivative, showing that these complexes exhibit magnetic properties of Single Molecule Magnets (SMMs) and the magnetocaloric effect (MCE). This research opens avenues for the application of such compounds in magnetic storage and cooling technologies (Gao et al., 2017).

Anticancer Agent Synthesis

Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. This study highlighted the relevance of the tetrahydroisoquinoline moiety in pharmaceutical agents due to its presence in biologically active molecules with antitumor and antimicrobial activities (Redda et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound is a part of the tetrahydroisoquinolines (THIQ) class, which has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, future research could focus on the development of novel THIQ analogs with potent biological activity .

Properties

IUPAC Name |

3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVJHFHGTZAJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)O)C3CC(=O)C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)

![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2387843.png)

![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)

![Tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387846.png)

![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)